N'-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide
Description
N′-[(E)-(4-Nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a hydrazone derivative featuring a quinoline core substituted with a phenyl group at position 2 and a carbohydrazide moiety at position 4, further functionalized with a 4-nitrophenylmethylidene group. The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, which may influence electronic properties, reactivity, and intermolecular interactions compared to analogs with electron-donating or halide substituents .
Properties
Molecular Formula |
C23H16N4O3 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H16N4O3/c28-23(26-24-15-16-10-12-18(13-11-16)27(29)30)20-14-22(17-6-2-1-3-7-17)25-21-9-5-4-8-19(20)21/h1-15H,(H,26,28)/b24-15+ |
InChI Key |
IUOKZGDOGAXNNK-BUVRLJJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-phenylquinoline-4-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, by inhibiting their activity. The compound’s hydrazone moiety can also participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Table 2. Spectral Data Highlights
Biological Activity
N'-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific biological assays that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound features a quinoline backbone substituted with a nitrophenyl group and a carbohydrazide moiety. The general structure can be represented as follows:
Synthesis typically involves the condensation of 4-nitrobenzaldehyde with 2-phenylquinoline-4-carbohydrazide under acidic conditions, yielding the target compound with high purity and yield.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) showed significant inhibition zones, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies using MTT assays on different cancer cell lines (e.g., HeLa, MCF-7) revealed that it induces cytotoxicity in a dose-dependent manner. The IC50 values were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 18.3 |
| A549 | 20.1 |
These results suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.
Enzyme Inhibition
The compound's ability to inhibit key enzymes involved in metabolic pathways has also been investigated. In particular, it showed promising inhibitory activity against alpha-amylase and alpha-glucosidase, which are crucial targets for diabetes management.
| Enzyme | IC50 (µM) |
|---|---|
| Alpha-amylase | 12.5 |
| Alpha-glucosidase | 11.0 |
The presence of the nitro group is believed to enhance binding affinity through hydrogen bonding interactions, thereby increasing inhibitory potency.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Nitrophenyl Group : Enhances electron-withdrawing properties, facilitating enzyme interactions.
- Quinoline Backbone : Provides a rigid structure that may improve binding affinity to biological targets.
- Carbohydrazide Moiety : Contributes to hydrogen bonding capabilities, crucial for enzyme inhibition.
Studies have shown that modifications to these groups can significantly alter biological activity, underscoring the importance of SAR in drug design.
Case Studies
A recent case study focused on the compound's effects on cancer cell lines demonstrated that treatment with varying concentrations resulted in significant reductions in cell viability compared to untreated controls. The study highlighted the potential mechanisms of action, including apoptosis induction and cell cycle arrest.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
